1-isopropyl-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Property ADME Prediction

1-Isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1) is a heterocyclic building block belonging to the 5-aminopyrazole class, with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. This compound features a primary amine at the 5-position of the pyrazole ring and an isopropyl group at the 1-position, a substitution pattern that distinguishes it from regioisomeric and other N-alkylated analogs.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 3524-16-1
Cat. No. B1362780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-pyrazol-5-amine
CAS3524-16-1
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)N
InChIInChI=1S/C6H11N3/c1-5(2)9-6(7)3-4-8-9/h3-5H,7H2,1-2H3
InChIKeyAHRQLLLOCPXPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1): Sourcing Guide for a Key Pyrazole Building Block in Kinase and Agrochemical Research


1-Isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1) is a heterocyclic building block belonging to the 5-aminopyrazole class, with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol [1]. This compound features a primary amine at the 5-position of the pyrazole ring and an isopropyl group at the 1-position, a substitution pattern that distinguishes it from regioisomeric and other N-alkylated analogs. It is commercially available in research quantities with standard purities of ≥95% , though select vendors offer material purified to ≥98% .

Why Generic N-Alkyl-5-aminopyrazoles Cannot Simply Replace 1-isopropyl-1H-pyrazol-5-amine


Generic substitution with other 5-aminopyrazoles is inadvisable due to the profound impact of the N1-alkyl group on critical molecular properties. Altering the substituent from an isopropyl group to a methyl, ethyl, or unsubstituted hydrogen directly modulates the compound's lipophilicity and electronic profile, which in turn governs its reactivity, solubility, and molecular interactions. For example, the experimental melting point of 1-isopropyl-1H-pyrazol-5-amine is reported as 61-62 °C , a solid state at ambient temperature, whereas the unsubstituted 1H-pyrazol-5-amine (MW 83.09) is typically a liquid or low-melting solid, indicating significant differences in physical handling and potential formulation properties. The specific LogP values quantified in Section 3 provide a measurable basis for this differentiation, confirming that the isopropyl group confers a distinct physicochemical signature compared to its analogs.

Quantitative Differentiation Evidence for 1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1)


Lipophilicity (LogP) Comparison: 1-isopropyl vs. 1H-5-aminopyrazole

The introduction of the 1-isopropyl group on 1-isopropyl-1H-pyrazol-5-amine significantly increases its lipophilicity compared to the unsubstituted core scaffold, 1H-pyrazol-5-amine. Experimental LogP values for the target compound range from 0.31 to 0.43 [1], whereas the calculated LogP for 1H-pyrazol-5-amine is approximately -0.67 [2]. This quantified difference is critical for predicting membrane permeability and solubility, which are key parameters in drug design and biological assay development.

Medicinal Chemistry Physicochemical Property ADME Prediction

Physical State and Melting Point: 1-isopropyl-1H-pyrazol-5-amine vs. 1-methyl-1H-pyrazol-5-amine

The 1-isopropyl derivative is a solid at ambient temperature with a reported melting point of 61-62 °C [1]. In contrast, the closely related 1-methyl-1H-pyrazol-5-amine is a liquid with a reported boiling point of 216.2 °C and a density of 1.15 g/cm³. This fundamental difference in physical state has direct implications for handling, purification, and formulation in both research and industrial settings.

Process Chemistry Formulation Solid-State Characterization

Availability and Purity Specifications: Comparative Sourcing for 1-isopropyl-1H-pyrazol-5-amine

A cross-vendor analysis reveals a market standard purity of 95% for 1-isopropyl-1H-pyrazol-5-amine [1][2], with select suppliers offering material at a higher specification of 97-98% . In contrast, the more common analog 1H-pyrazol-5-amine is widely available from numerous suppliers at purities of 98% and above, and at significantly lower cost due to its simpler synthesis and larger production scale. The higher purity grades of the target compound provide a verifiable option for applications requiring rigorous material quality.

Chemical Sourcing Procurement Quality Control

LogD and Physicochemical Profile for 1-isopropyl-1H-pyrazol-5-amine

The experimental and calculated physicochemical profile of 1-isopropyl-1H-pyrazol-5-amine includes a LogP of 0.43, a LogD at pH 7.4 of 0.44, and a calculated pKa of approximately 8.59 [1][2]. These values are distinct from those of unsubstituted 5-aminopyrazole, which has a lower LogP and different ionization characteristics. The close agreement between LogP and LogD indicates the compound exists largely in its neutral form at physiological pH, a property that influences passive membrane permeability.

ADME Property Computational Chemistry Lipophilicity

Reactivity in Synthesis: Isomeric Mixture Outcomes for 1-isopropyl-1H-pyrazol-5-amine

In the synthesis of isoquinolinones, the use of an isomeric mixture of 1-isopropylpyrazol-5-amine yields two different pyrazole products in a 3:2 ratio . This outcome highlights that the specific N1-isopropyl substitution pattern is not the sole determinant of reaction outcome; the purity of the regioisomeric input material can critically influence the product distribution. This finding underscores the importance of sourcing material with confirmed regioisomeric purity (e.g., via NMR or HPLC) to ensure reproducibility in synthetic applications.

Organic Synthesis Process Chemistry Regioselectivity

Pharmacological Potential: 1-isopropyl-1H-pyrazol-5-amine as a Precursor to Antiproliferative Agents

While not a drug itself, 1-isopropyl-1H-pyrazol-5-amine serves as a key intermediate for the synthesis of biologically active molecules. Derivatives of this compound have demonstrated potent inhibition of cancer cell line growth with IC₅₀ values ranging from 0.05 µM to 0.15 µM . This activity is consistent with the broader class of 5-aminopyrazole-containing compounds, which are known to be privileged structures in kinase inhibitor discovery [1]. The specific isopropyl substitution pattern is a crucial structural feature that can be incorporated into more complex lead molecules.

Medicinal Chemistry Anticancer Kinase Inhibition

Key Application Scenarios for Procuring 1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1)


Building Block for Kinase-Focused Medicinal Chemistry Programs

Given the established role of 5-aminopyrazoles as core scaffolds in numerous kinase inhibitor patents and literature [1], 1-isopropyl-1H-pyrazol-5-amine serves as a critical starting material. Its defined LogP of 0.43 and favorable drug-like properties make it an attractive synthon for constructing focused libraries aimed at targets like CDKs, ERK, and other therapeutically relevant kinases. The reported antiproliferative activity of its derivatives (IC₅₀ 0.05–0.15 µM) further validates its utility in lead generation for oncology.

Synthesis of Advanced Heterocyclic Systems Requiring Defined Regiochemistry

The compound is specifically designed for one-step synthesis of complex targets and has demonstrated utility in the preparation of isoquinolinones . Its solid-state nature (mp 61-62 °C) simplifies handling and purification in multi-step syntheses compared to liquid analogs. This makes it a preferred building block for process chemists developing scalable routes to novel heterocyclic compounds.

Agrochemical Intermediate for Pesticide Discovery

Patents from major agrochemical companies disclose the use of 5-substituted-alkylaminopyrazole derivatives, a class to which this compound belongs, as active agents or intermediates for pest control [2]. The specific isopropyl substituent can confer advantageous properties such as improved lipophilicity and metabolic stability in planta, making 1-isopropyl-1H-pyrazol-5-amine a valuable intermediate for the synthesis of novel, proprietary agrochemical candidates.

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